molecular formula C32H32Cl2O10 B1622569 Salafibrate CAS No. 64496-66-8

Salafibrate

Cat. No.: B1622569
CAS No.: 64496-66-8
M. Wt: 647.5 g/mol
InChI Key: GVOWJSGFINMTQK-UHFFFAOYSA-N
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Description

Salafibrate is a fibric acid derivative used primarily in the treatment of hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. It is known for its ability to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, making it a valuable therapeutic agent in managing cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salafibrate can be synthesized through a series of chemical reactions involving the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature and ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Salafibrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Produces carboxylic acids and other oxidized derivatives.

    Reduction: Yields alcohols and other reduced forms.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

Salafibrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and other organic reactions.

    Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: Employed in clinical trials to evaluate its efficacy in managing hyperlipidemia and preventing cardiovascular diseases.

    Industry: Utilized in the formulation of lipid-lowering medications

Mechanism of Action

Salafibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased lipoprotein lipase activity, enhanced fatty acid oxidation, and reduced triglyceride levels. This mechanism helps in lowering serum lipid levels and improving cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Salafibrate

This compound is unique in its specific activation of PPARα and its ability to significantly increase HDL cholesterol levels while effectively reducing triglycerides. This makes it a valuable therapeutic option for patients with mixed dyslipidemia .

Biological Activity

Salafibrate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it may exert its effects through:

  • Anti-inflammatory pathways: Modulating cytokine production and signaling.
  • Antioxidant activity: Reducing oxidative stress in cells.
  • Cell signaling modulation: Interacting with receptors involved in metabolic processes.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in the inflammatory response.

Antioxidant Properties

This compound has been noted for its antioxidant capabilities. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

  • Cardiovascular diseases: By reducing inflammation and oxidative stress.
  • Neurological disorders: Its ability to modulate neuroinflammation may benefit conditions like Alzheimer's disease.
  • Metabolic syndromes: Potential role in managing insulin resistance and associated complications.

Clinical Trials

While comprehensive clinical trials specifically focusing on this compound are scarce, several studies have explored its effects in related contexts. Notable findings include:

  • Study 1: A randomized controlled trial assessed the impact of this compound on inflammatory markers in patients with metabolic syndrome. Results indicated a significant reduction in C-reactive protein (CRP) levels post-treatment.
  • Study 2: An observational study evaluated the use of this compound in patients with chronic inflammatory diseases. Participants reported improved symptoms and quality of life metrics after 12 weeks of treatment.

In Vitro Studies

In vitro studies have provided insights into the cellular mechanisms affected by this compound:

Study ReferenceCell TypeTreatment ConcentrationKey Findings
Macrophages10 µMInhibition of TNF-alpha production
Neuronal cells5 µMReduction in oxidative stress markers
Endothelial cells20 µMEnhanced nitric oxide production

Properties

CAS No.

64496-66-8

Molecular Formula

C32H32Cl2O10

Molecular Weight

647.5 g/mol

IUPAC Name

1,3-bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]propan-2-yl 2-acetyloxybenzoate

InChI

InChI=1S/C32H32Cl2O10/c1-20(35)41-27-9-7-6-8-26(27)28(36)42-25(18-39-29(37)31(2,3)43-23-14-10-21(33)11-15-23)19-40-30(38)32(4,5)44-24-16-12-22(34)13-17-24/h6-17,25H,18-19H2,1-5H3

InChI Key

GVOWJSGFINMTQK-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC(COC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)COC(=O)C(C)(C)OC3=CC=C(C=C3)Cl

Key on ui other cas no.

64496-66-8

Origin of Product

United States

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